Methyl 4-tert-butyl-2,6-dimethylbenzoate

Description

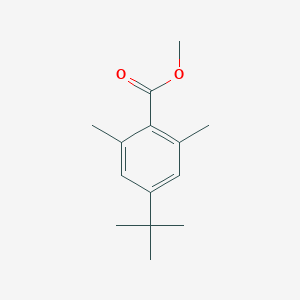

Methyl 4-tert-butyl-2,6-dimethylbenzoate is a benzoate ester derivative characterized by a tert-butyl group at the para position (C4) and methyl groups at the ortho positions (C2 and C6) of the benzene ring, with a methyl ester functional group at the carbonyl position. The tert-butyl group confers steric bulk and electron-donating effects, which influence reactivity, solubility, and thermal stability. Such compounds are typically intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, or materials science .

Properties

Molecular Formula |

C14H20O2 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

methyl 4-tert-butyl-2,6-dimethylbenzoate |

InChI |

InChI=1S/C14H20O2/c1-9-7-11(14(3,4)5)8-10(2)12(9)13(15)16-6/h7-8H,1-6H3 |

InChI Key |

RHIPVNBDRMEPRG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1C(=O)OC)C)C(C)(C)C |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)C)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-Hydroxymethyl-2,6-dimethylbenzoate

- Structure : Differs by replacing the tert-butyl group with a hydroxymethyl (-CH2OH) group at C3.

- Synthesis : Produced via cycloaromatization of methyl isodehydroacetate and propargyl alcohol in a single step, yielding 45% efficiency .

- Applications : Key intermediate in retinal-based molecular probes due to its polar hydroxymethyl group, enhancing solubility in aqueous systems .

- Key Difference : The hydroxymethyl group increases polarity and hydrogen-bonding capacity, making it more suitable for biological applications compared to the hydrophobic tert-butyl variant.

Methyl 2,4-Dihydroxy-3,6-dimethylbenzoate (Evernyl)

- Structure : Features hydroxyl groups at C2 and C4, with methyl groups at C3 and C4.

- Properties: Used in fragrances for its "powdery, earthy" notes; tenacity >72 hours due to stable hydrogen bonding .

- Key Difference : The dihydroxy structure contrasts sharply with the tert-butyl/methyl substitution in the target compound, leading to divergent applications (e.g., fragrance vs. synthetic intermediates).

Methyl 4-Fluoro-2,6-dimethylbenzoate

- Structure : Fluorine atom at C4 instead of tert-butyl.

- Reactivity : Fluorine’s electronegativity introduces electron-withdrawing effects, altering electronic density on the aromatic ring. This could enhance resistance to electrophilic substitution reactions compared to the tert-butyl analog .

- Applications: Potential use in pharmaceuticals, where fluorine is often employed to modulate bioavailability and metabolic stability .

Ethyl 4-tert-butyl-2,6-dimethylbenzenesulfonate

- Structure : Replaces the benzoate ester with a sulfonate group (-SO3Et).

- Crystallography : Triclinic crystal system (space group P-1) with formula weight 256.35 g/mol .

- Reactivity : Sulfonate groups act as leaving groups, enabling nucleophilic substitution reactions. This contrasts with the ester group in the target compound, which undergoes hydrolysis or transesterification .

4-sec-Butyl-2,6-di-tert-butylphenol

- Structure: Phenol core with sec-butyl (C4) and tert-butyl (C2, C6) groups.

- Properties: Phenolic -OH group increases acidity (pKa ~10–12) compared to the ester-containing target compound. Likely used as an antioxidant in industrial formulations .

Comparative Data Table

Key Research Findings

- Steric Effects : The tert-butyl group in this compound likely reduces solubility in polar solvents but enhances thermal stability, making it suitable for high-temperature reactions .

- Electronic Effects : Electron-donating tert-butyl and methyl groups activate the benzene ring toward electrophilic substitution, contrasting with fluorine’s deactivating influence in the 4-fluoro analog .

- Synthetic Utility : Sulfonate derivatives (e.g., ethyl 4-tert-butyl-2,6-dimethylbenzenesulfonate) highlight the role of functional groups in directing reactivity, whereas benzoate esters are more prone to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.